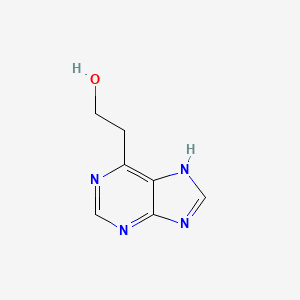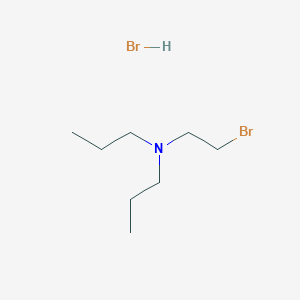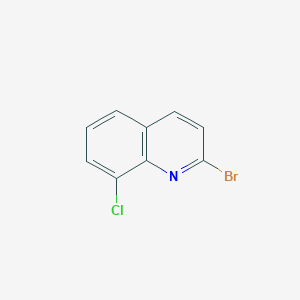
2-Bromo-8-chloroquinoline
Vue d'ensemble
Description
“2-Bromo-8-chloroquinoline” is a chemical compound with the empirical formula C9H5BrClN . It has a molecular weight of 242.50 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “2-Bromo-8-chloroquinoline” can be represented by the SMILES string ClC1=NC(C(C=C1)=CC=C2)=C2Br . This indicates that the molecule consists of a quinoline core with a bromine atom at the 2nd position and a chlorine atom at the 8th position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-8-chloroquinoline” are not fully documented. It is known to be a solid , but other properties such as melting point, boiling point, and density are not specified .
Applications De Recherche Scientifique
1. Photoremovable Protecting Group for Physiological Use
2-Bromo-8-chloroquinoline (BHQ) is used as a photoremovable protecting group, particularly in the field of physiology. It is effective under simulated physiological conditions, releasing carboxylates, phosphates, and diols, which are functional groups found in bioactive molecules like neurotransmitters and drugs. BHQ is stable in the dark, water-soluble, and shows low fluorescence levels, making it suitable for use with biological indicators. It exhibits efficient photolysis under classic one-photon excitation (1PE) and two-photon excitation (2PE), proving its usefulness in cell and tissue culture studies (Zhu, Pavlos, Toscano, & Dore, 2006).
2. Antiviral Effects
Chloroquine, a derivative of 2-Bromo-8-chloroquinoline, has shown promising antiviral effects. It inhibits pH-dependent steps of replication in several viruses, including flaviviruses, retroviruses, and coronaviruses. The antiviral properties against HIV and SARS-CoV-2, in particular, have been the subject of clinical trials. This highlights the potential of 2-Bromo-8-chloroquinoline derivatives in managing viral diseases such as AIDS and severe acute respiratory syndrome (Savarino, Boelaert, Cassone, Majori, & Cauda, 2003).
3. Synthesis of Chloro Compounds
2-Bromo-8-chloroquinoline is used in the synthesis of chloro compounds. Pyridine hydrochloride, for instance, is effective in converting bromo derivatives in the pyridine and quinoline series into their chloro counterparts. This process is important in creating various chloro derivatives for further chemical and pharmaceutical applications (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996).
4. Biological Evaluation and Synthetic Applications
2-Chloroquinoline-3-carbaldehyde, related to 2-Bromo-8-chloroquinoline, has seen significant research in its chemistry and applications. Recent studies have focused on synthesizing quinoline ring systems and constructing fused or binary quinoline-cored heterocyclic systems. These studies have also illustrated the biological evaluation and synthetic applications of these compounds, indicating their importance in medical and chemical research (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Safety and Hazards
“2-Bromo-8-chloroquinoline” is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
2-bromo-8-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVCZJXVMARGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682434 | |
| Record name | 2-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-8-chloroquinoline | |
CAS RN |
891842-52-7 | |
| Record name | 2-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-8-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



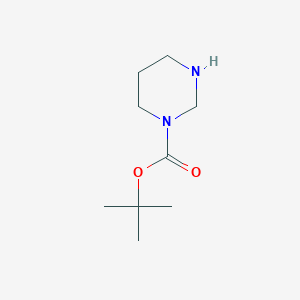
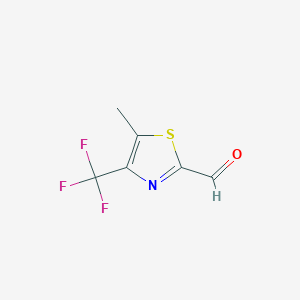
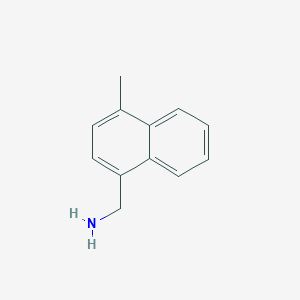
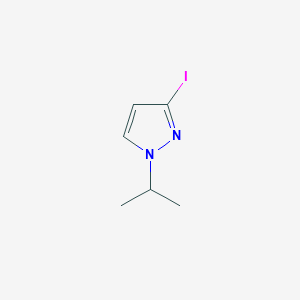
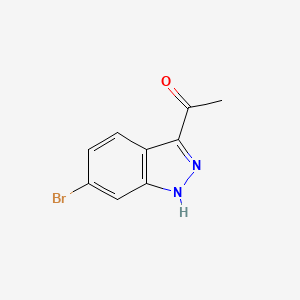

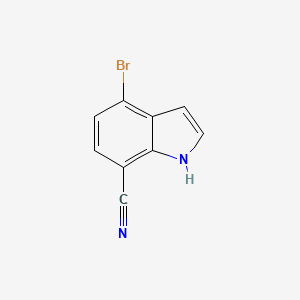
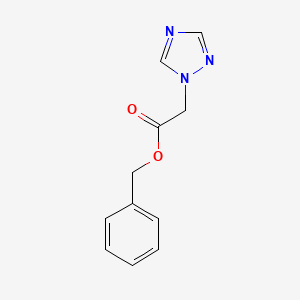
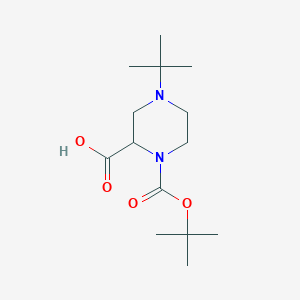
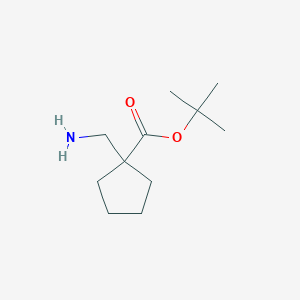
![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)
